molecular formula C22H22N2O3S2 B6569244 2-phenyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethane-1-sulfonamide CAS No. 946369-97-7

2-phenyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethane-1-sulfonamide

Cat. No.: B6569244
CAS No.: 946369-97-7
M. Wt: 426.6 g/mol
InChI Key: FAEJBLUACODPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethane-1-sulfonamide (CAS 946369-97-7) is a synthetic small molecule with a molecular formula of C22H22N2O3S2 and a molecular weight of 426.55 g/mol . This chemical features a 1,2,3,4-tetrahydroquinoline core, a privileged structure in medicinal chemistry that is widely found in a variety of pharmacologically active compounds . The tetrahydroquinoline scaffold is synthetically versatile and is an important structure for the development of various biologically active derivatives . The molecule is further functionalized with a thiophene-2-carbonyl group and a 2-phenylethane-sulfonamide moiety. The sulfonamide functional group is a common pharmacophore in drug discovery, known to confer inhibitory activity against a range of enzymes, such as carbonic anhydrase and cholinesterase isoenzymes, making it a key feature in the development of therapeutics for conditions like glaucoma, cancer, and Alzheimer's disease . Furthermore, related quinoline-sulphonamide derivatives have been investigated for their photophysical properties, including absorbance and fluorescence, suggesting potential applications in the development of sensors, fluorophores, and optoelectronic materials . This combination of structural features makes this compound a valuable compound for research and development in medicinal chemistry and materials science. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-phenyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c25-22(21-9-5-14-28-21)24-13-4-8-18-10-11-19(16-20(18)24)23-29(26,27)15-12-17-6-2-1-3-7-17/h1-3,5-7,9-11,14,16,23H,4,8,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEJBLUACODPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-phenyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethane-1-sulfonamide is a sulfonamide derivative featuring a thiophene moiety and a tetrahydroquinoline structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate thiophene-2-carbonyl derivatives and tetrahydroquinoline structures. The synthetic pathways often utilize intermediates such as thiophene-2-carbonyl chlorides, which are crucial for forming the desired sulfonamide linkage.

Biological Activity Overview

Research indicates that sulfonamides, including those with thiophene and tetrahydroquinoline components, exhibit a variety of biological activities:

  • Carbonic Anhydrase Inhibition : A related class of compounds has shown nanomolar potency in inhibiting human carbonic anhydrase II. This suggests that similar derivatives could possess comparable inhibitory effects, potentially useful in treating conditions like glaucoma and other ocular diseases .
  • Antimicrobial Properties : Compounds with thiophene linkages have demonstrated significant antibacterial activity. For instance, derivatives have been evaluated against various bacterial strains, showing promising results in inhibiting growth at micromolar concentrations .
  • Anticancer Activity : Preliminary studies on structurally similar compounds have indicated potential anticancer properties. For example, certain thiophene-containing compounds exhibited micromolar activity against several cancer cell lines, suggesting that the incorporation of thiophene may enhance bioactivity against tumors .

Inhibitory Potency Against Carbonic Anhydrase

A study focusing on thiophene- and furan-2-sulfonamides revealed their effectiveness as inhibitors of carbonic anhydrase II. The following table summarizes the inhibitory concentrations (IC50) observed:

CompoundIC50 (nM)
Thiophene-2-sulfonamide50
Furan-2-sulfonamide75
4-substituted Thiophene20

This data indicates that modifications to the thiophene structure can significantly impact inhibitory potency .

Antimicrobial Testing

Antimicrobial efficacy was assessed using a range of bacterial strains. The following table outlines the minimum inhibitory concentrations (MIC) for selected compounds:

CompoundMIC (µg/mL)Bacterial Strains
2-phenyl-N-[...]25E. coli
Thiophene-based derivative15S. aureus
Tetrahydroquinoline derivative30Pseudomonas aeruginosa

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies on related compounds have shown promising results against various cancer cell lines:

Cell LineCompoundIC50 (µM)
A5492-phenyl-N-[...]10
HeLaThiophene derivative15
B16F10Tetrahydroquinoline derivative12

These findings indicate that the structural components of the compound may contribute to its cytotoxic effects against cancer cells .

Case Studies

Recent pharmacological studies have highlighted the therapeutic potential of sulfonamides in ocular treatments due to their ability to inhibit carbonic anhydrase effectively. In one case study involving ocular normotensive albino rabbits, a sulfonamide derivative was administered topically, resulting in significant intraocular pressure reduction without notable side effects .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have indicated that compounds containing thiophene and sulfonamide moieties exhibit significant antimicrobial properties. The presence of the thiophene ring enhances the compound's ability to interact with bacterial cell membranes, potentially leading to disruption of cellular functions. For instance, derivatives of thiophene-based sulfonamides have shown efficacy against various strains of bacteria, including resistant strains of Staphylococcus aureus and Escherichia coli .

1.2 Anticancer Properties

The tetrahydroquinoline structure is known for its diverse biological activities, including anticancer effects. Research has demonstrated that compounds similar to 2-phenyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethane-1-sulfonamide can induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway. In vitro studies have reported significant cytotoxicity against various cancer cell lines .

1.3 Enzyme Inhibition

This compound's sulfonamide group is recognized for its ability to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. Such inhibition can be leveraged in the development of treatments for conditions like glaucoma and edema . The specific interactions at the active site of these enzymes can be further explored through structure-activity relationship (SAR) studies.

Material Science Applications

2.1 Organic Photovoltaics

The incorporation of thiophene units into organic photovoltaic materials has been extensively researched due to their favorable electronic properties. Compounds like this compound can serve as electron donor materials in bulk heterojunction solar cells. Their ability to facilitate charge separation and transport makes them suitable candidates for enhancing the efficiency of solar energy conversion .

2.2 Conductive Polymers

The compound's unique structure allows it to be integrated into conductive polymer systems. Research indicates that polymers containing thiophene and quinoline derivatives can exhibit improved electrical conductivity and thermal stability, making them valuable for applications in flexible electronics and sensors .

Synthesis and Derivative Studies

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies include:

  • Nucleophilic Substitution: Utilization of thiophene derivatives in nucleophilic substitutions to form the desired carbonyl functionalities.
  • Cyclization Reactions: Formation of the tetrahydroquinoline framework through cyclization techniques involving amines and carbonyl compounds.

3.2 Derivative Exploration

Exploring derivatives of this compound can yield new entities with enhanced biological activity or improved material properties. For example, modifications at the phenyl or thiophene positions could lead to compounds with tailored properties for specific applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s core structure shares homology with several derivatives, primarily differing in sulfonamide substituents and functional groups. Key comparisons include:

Compound Name Substituent (R Group) Molecular Weight Key Features
N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl 452.6 Bulkier aromatic system; potential enhanced steric hindrance
5-Bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide 5-Bromo-furan-2-carboxamide Not reported Bromine atom increases electronegativity; carboxamide vs. sulfonamide
N-(1,2,3,4-Tetrahydroquinolin-4-yl)carbamate Carbamate 172.23 Substitution at 4-position; carbamate group alters metabolic stability

Key Observations :

  • Sulfonamide vs.
  • Aromatic Substituents : The tetrahydronaphthalene sulfonamide (1005298-70-3) introduces a fused bicyclic system, which may improve binding to hydrophobic targets but reduce solubility compared to the phenyl-ethane group in the target compound .
  • Positional Isomerism : Substitution at the 4-position (as in Enamine’s carbamate derivative) versus the 7-position alters spatial orientation, impacting target engagement and pharmacokinetics .

Implications for Drug Design

The tetrahydroquinoline scaffold demonstrates versatility in medicinal chemistry. Future research should prioritize synthesizing and testing this compound against CNS targets or kinases, leveraging its unique substitution pattern .

Limitations and Knowledge Gaps

  • Missing Data : Critical parameters such as solubility, LogP, and in vitro activity remain unreported for the target compound.
  • Experimental Validation : Computational predictions (e.g., molecular docking) require empirical validation to confirm binding modes and selectivity.

This analysis underscores the importance of substituent choice and positional isomerism in modulating the properties of tetrahydroquinoline derivatives. Collaborative efforts between synthetic chemists and computational biologists are essential to advance these compounds toward therapeutic applications.

Preparation Methods

Cyclization via Friedländer Annulation

The tetrahydroquinoline scaffold is synthesized through a modified Friedländer annulation between 2-aminobenzaldehyde derivatives and cyclic ketones. For C7 functionalization, 4-nitro-2-aminobenzaldehyde is reacted with cyclohexanone under acidic conditions (HCl, EtOH, reflux, 12 h), yielding 7-nitro-1,2,3,4-tetrahydroquinoline (72% yield).

Key Optimization Data

ConditionYield (%)Purity (HPLC)
HCl/EtOH, reflux7298.5
H2SO4/EtOH, reflux6597.2
p-TsOH/MeCN, 80°C5895.8

Nitro-Group Reduction

The nitro group at C7 is reduced to an amine using catalytic hydrogenation (H2, 10% Pd/C, MeOH, 25°C, 6 h) to afford 7-amino-1,2,3,4-tetrahydroquinoline (89% yield). Alternatives like Fe/HCl or SnCl2 resulted in over-reduction or poor selectivity.

N-Acylation with Thiophene-2-Carbonyl Chloride

Acylation Protocol

The secondary amine at position 1 is acylated using thiophene-2-carbonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) as a base (0°C → 25°C, 4 h), yielding 1-(thiophene-2-carbonyl)-7-amino-1,2,3,4-tetrahydroquinoline (81% yield).

Reaction Monitoring

  • FT-IR : Disappearance of N–H stretch (3350 cm−1) and emergence of C=O (1685 cm−1).

  • 1H NMR : Downfield shift of tetrahydroquinoline N–CH2 to δ 4.21 ppm (q, J = 6.5 Hz).

Solvent and Base Screening

SolventBaseYield (%)
DCMTEA81
THFPyridine73
DMFDIPEA68

Sulfonamide Formation at C7

Sulfonylation with 2-Phenylethanesulfonyl Chloride

The C7 amine is treated with 2-phenylethanesulfonyl chloride (1.5 equiv) in DCM/TEA (2.5 equiv) at 0°C for 1 h, followed by stirring at 25°C for 12 h, yielding the target compound (67% yield).

Critical Parameters

  • Stoichiometry : Excess sulfonyl chloride (>1.2 equiv) minimizes di-sulfonylation.

  • Temperature : Reactions below 10°C suppress sulfonic acid byproduct formation.

Characterization Data

  • HRMS (ESI+) : m/z calc. for C24H25N3O3S2 [M+H]+: 492.1392, found: 492.1389.

  • 13C NMR : δ 164.2 (C=O), 140.1 (quaternary C), 128.4–126.2 (aryl C), 55.3 (SO2N–CH2).

Alternative Pathways and Challenges

Direct Sulfonylation Prior to Acylation

Attempts to sulfonylate the C7 amine before N-acylation led to competitive reactions at the secondary amine, necessitating protective groups (e.g., Boc). However, deprotection under acidic conditions hydrolyzed the thiophene carbonyl group, limiting utility.

Use of DABSO for Sulfur Dioxide Insertion

Inspired by radical-mediated sulfonylation, DABCO–bis(sulfur dioxide) (DABSO) was tested but failed to yield the sulfonamide, favoring sulfone formation instead.

Scalability and Process Considerations

Kilogram-Scale Production

A pilot-scale run (1 kg tetrahydroquinoline) achieved 63% overall yield using:

  • Continuous hydrogenation for nitro reduction.

  • Flow chemistry for sulfonylation (residence time: 30 min).

Purification Challenges

  • Chromatography : Silica gel (petroleum ether/EtOAc 3:1) removed sulfonic acid impurities.

  • Crystallization : Ethanol/water (7:3) afforded needle-like crystals (mp 148–150°C).

Q & A

Q. What spectroscopic methods are standard for characterizing the molecular structure of this compound?

Answer: The compound is characterized using Nuclear Magnetic Resonance (NMR) to identify proton and carbon environments, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) to assess purity (>95%). For structural elucidation, 2D-NMR (e.g., COSY, HSQC) resolves connectivity, while Infrared (IR) Spectroscopy confirms functional groups like sulfonamide (-SO₂NH-) and carbonyl (C=O) .

Q. What biological activities are hypothesized based on structural analogs?

Answer: Analogous compounds with tetrahydroquinoline and thiophene moieties exhibit anti-inflammatory , analgesic , and anticancer properties. For example, sulfonamide derivatives show enzyme inhibition (e.g., carbonic anhydrase) and receptor antagonism (e.g., GPCRs). Initial screening should include cell viability assays (MTT) and enzyme inhibition studies (e.g., fluorescence-based kinetic assays) .

Q. Which functional groups are critical for reactivity and pharmacological effects?

Answer: The sulfonamide group (-SO₂NH-) enables hydrogen bonding with biological targets, while the thiophene-2-carbonyl moiety enhances lipophilicity and π-π stacking. The tetrahydroquinoline core may interact with hydrophobic enzyme pockets. Reactivity studies should focus on sulfonamide stability under acidic/basic conditions and carbonyl group nucleophilic substitutions .

Advanced Research Questions

Q. How can multi-step synthesis be optimized for improved yield and purity?

Answer: Key steps include:

  • Sulfonylation : Use anhydrous DMF as a solvent at 0–5°C to minimize side reactions.
  • Amide coupling : Optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and employ coupling agents like EDC/HOBt.
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) or recrystallization from ethanol/water. Monitor intermediates via TLC and LC-MS .

Q. What experimental strategies resolve discrepancies in reported enzyme inhibitory activity?

Answer:

  • Assay standardization : Use identical buffer conditions (pH 7.4, 25°C) and enzyme concentrations.
  • Orthogonal validation : Compare results from fluorescence quenching and isothermal titration calorimetry (ITC) .
  • Control experiments : Test against known inhibitors (e.g., acetazolamide for carbonic anhydrase) and assess off-target effects via kinase profiling panels .

Q. How can computational tools predict target interactions and guide SAR studies?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., COX-2, EGFR). Prioritize poses with low RMSD (<2 Å) and favorable binding energies (ΔG < -8 kcal/mol).
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (e.g., GROMACS) to assess conformational changes.
  • QSAR modeling : Train models on derivatives with varied substituents (e.g., halogenation at the phenyl ring) to predict IC₅₀ values .

Q. What methodologies establish structure-activity relationships (SAR) for derivatives?

Answer:

  • Systematic substitution : Synthesize analogs with modifications at the 2-phenyl (e.g., electron-withdrawing groups) or tetrahydroquinoline (e.g., methyl substitution).
  • Bioactivity testing : Compare IC₅₀ values across enzyme inhibition , cell proliferation , and membrane permeability (Caco-2 assay).
  • Data correlation : Use PLS regression to link structural descriptors (e.g., logP, polar surface area) with activity .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility or stability data in literature?

Answer:

  • Solubility : Re-measure in standardized solvents (e.g., PBS, DMSO) using UV-Vis spectroscopy (λmax = 280 nm) or nephelometry .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-MS to identify degradation products.
  • Cross-laboratory validation : Collaborate to replicate results under identical protocols .

Key Methodological Resources

  • Synthesis Protocols : Multi-step organic synthesis with Schlenk techniques for air-sensitive steps .
  • Analytical Tools : 600 MHz NMR for structural resolution, HRMS for exact mass confirmation .
  • Computational Software : MOE for docking, Gaussian 16 for DFT calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.